molecular formula C16H14BrNO4 B3704027 5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid

5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B3704027
M. Wt: 364.19 g/mol
InChI Key: IAQDYJQJMJJAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid is a chemical compound with a molecular formula of C16H14BrNO4 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 364.198 . It contains a benzoic acid core, with a bromine atom and an acetyl-amino group attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material into the desired product through a series of chemical changes.

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved sources, it is noted that it is a key intermediate in the synthesis of SGLT2 inhibitors . SGLT2 inhibitors are a class of drugs used in the treatment of diabetes; they work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood glucose levels.

Future Directions

The compound is currently being used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy . The future directions would likely involve further studies on the efficacy and safety of these inhibitors, as well as potential applications in other therapeutic areas.

Properties

IUPAC Name

5-bromo-2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10-2-5-12(6-3-10)22-9-15(19)18-14-7-4-11(17)8-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQDYJQJMJJAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 6
5-bromo-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.